Diltiazem

説明

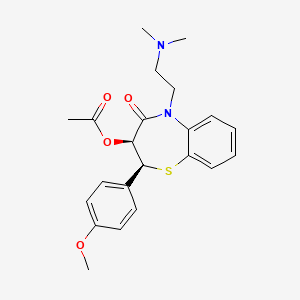

Structure

3D Structure

特性

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022940 | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder | |

CAS No. |

56209-45-1, 42399-41-7 | |

| Record name | dl-cis-Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diltiazem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187-188, 212 °C (decomposes), 231 °C | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diltiazem: A Mechanistic Exploration Beyond the L-Type Calcium Channel

A Technical Guide for Drug Development Professionals and Researchers

Abstract

Diltiazem, a cornerstone in cardiovascular therapy, is universally recognized for its antagonist activity at the L-type voltage-gated calcium channel (CaV1.2).[1][2][3] This canonical mechanism, responsible for its antihypertensive, antiarrhythmic, and antianginal effects, represents only a fraction of its molecular bioactivity.[4][5] This guide moves beyond the established pharmacology to provide an in-depth analysis of this compound's molecular interactions with non-canonical targets. We will dissect its engagement with critical mitochondrial ion exchangers, plasma membrane drug efflux pumps, and key intracellular signaling proteins. By elucidating these secondary mechanisms, this document aims to provide researchers and drug development professionals with a more nuanced understanding of this compound's pleiotropic effects, offering insights into its cardioprotective properties, drug-drug interaction profile, and potential for future therapeutic innovation.

Introduction: Recontextualizing a Classic Therapeutic Agent

For decades, the therapeutic efficacy of this compound has been mechanistically attributed to its ability to bind to the α1 subunit of the L-type calcium channel, physically occluding the pore and preventing Ca2+ influx into cardiomyocytes and vascular smooth muscle cells.[6][7][8] This reduction in intracellular calcium directly leads to decreased myocardial contractility, a slowed heart rate, and vasodilation.[3][9] While this model is robust and clinically validated, it fails to account for a growing body of evidence suggesting that this compound's pharmacological footprint is significantly broader.

A deeper investigation reveals that this compound interacts with a range of other proteins, often with distinct stereospecificity and at concentrations achievable in clinical settings. These interactions are not mere pharmacological curiosities; they are central to understanding the full spectrum of the drug's effects, from its remarkable ability to protect mitochondria during ischemic events to its significant role in pharmacokinetic interactions.[10][11] This guide is structured to explore these targets systematically, beginning with the organelle where its non-canonical effects are most pronounced: the mitochondrion.

Mitochondrial Targets: The Nexus of Cardioprotection

Mitochondria are central to cardiomyocyte health, not only as the primary source of ATP but also as critical regulators of intracellular calcium homeostasis and cell death pathways.[12] this compound's ability to preserve mitochondrial integrity and function, particularly during reperfusion, is a key aspect of its cardioprotective profile.[11] This protection appears to be mediated through direct interaction with mitochondrial ion transport systems, independent of its effects on sarcolemmal L-type calcium channels.

The Mitochondrial Sodium-Calcium Exchanger (NCLX)

The primary mechanism for extruding Ca2+ from the mitochondrial matrix is the mitochondrial Na+/Ca2+ exchanger, NCLX. This antiporter is vital for preventing mitochondrial calcium overload, a key trigger for the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death.[12][13]

This compound has been identified as a direct and potent inhibitor of NCLX.[14][15][16] This action is stereospecific; the d-cis-isomer of this compound is a significantly more effective inhibitor of NCLX than the l-cis isomer, a different stereochemical requirement than for L-type channel blockade.[15] Inhibition of NCLX by this compound slows the rate of Na+-induced calcium release from the mitochondria.[15][16] Paradoxically, this leads to a net gain of mitochondrial calcium under certain conditions but is thought to prevent the large, damaging calcium fluctuations that occur during ischemia-reperfusion.[15] By stabilizing mitochondrial calcium levels, this compound may improve the efficiency of ATP synthesis and prevent the activation of calcium-sensitive dehydrogenases that can contribute to oxidative stress.[15]

Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial NCLX

| Compound | IC50 for NCLX Inhibition | Source |

|---|---|---|

| d-cis-Diltiazem | 4.5 - 7.0 µM | [15][16] |

| l-cis-Diltiazem | >200 - 350 µM |[14][15] |

Caption: this compound's inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).

Experimental Protocol: Measuring NCLX Activity in Isolated Mitochondria

This protocol outlines a fluorometric assay to assess the inhibitory effect of this compound on NCLX activity. The principle relies on loading isolated mitochondria with a calcium-sensitive fluorescent dye and then measuring the rate of Na+-induced Ca2+ efflux.

Causality: The choice of a ratiometric dye like Fura-2FF is critical to control for variations in mitochondrial loading and potential artifacts from swelling or dye leakage. Ruthenium red is used to block the mitochondrial calcium uniporter (MCU), ensuring that the measured Ca2+ dynamics are due to NCLX-mediated efflux, not a futile cycle of uptake and release.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cardiac tissue (e.g., rabbit heart) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a potassium-based respiration buffer without Ca2+ or Na+.

-

Dye Loading: Incubate the isolated mitochondria (0.5 mg/mL) with 5 µM Fura-2FF AM for 20 minutes at 30°C in the dark. Add 2 mM EGTA to chelate any external Ca2+.

-

Assay Preparation: Place the dye-loaded mitochondria into a temperature-controlled cuvette (37°C) within a spectrofluorometer. Add respiratory substrates (e.g., glutamate/malate) and 2 µM Ruthenium Red to inhibit MCU.

-

Calcium Uptake: Add a pulse of CaCl2 (e.g., 20 nmol/mg protein) to allow for Ca2+ uptake into the matrix via pathways other than MCU or to establish a baseline Ca2+ load.

-

Initiate Efflux: Once a stable intra-mitochondrial Ca2+ signal is achieved, add NaCl (10 mM final concentration) to initiate NCLX-mediated Ca2+ efflux.

-

This compound Inhibition: For experimental groups, pre-incubate the mitochondria with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 5 minutes before initiating efflux with NaCl.

-

Data Acquisition: Record Fura-2FF fluorescence at dual excitation wavelengths (e.g., 340/380 nm) and a single emission wavelength (~510 nm). The rate of decrease in the 340/380 ratio following NaCl addition corresponds to the rate of Ca2+ efflux.

-

Analysis: Calculate the initial rate of Na+-induced Ca2+ efflux for each condition. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Plasma Membrane Transporters: The Basis of Drug Interactions

This compound's influence extends to transporters on the cell surface, most notably P-glycoprotein, which has profound implications for polypharmacy.

P-glycoprotein (P-gp, ABCB1) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that transports a wide variety of xenobiotics out of cells. It is highly expressed in the gut, liver, kidneys, and blood-brain barrier, playing a crucial role in drug absorption, distribution, metabolism, and excretion (ADME). This compound is classified as a moderate inhibitor of both P-gp and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), with which P-gp shares many substrates.[10][17][18][19]

This inhibition is clinically significant. When this compound is co-administered with drugs that are P-gp substrates, it can reduce their efflux, leading to increased plasma concentrations and a higher risk of toxicity.[10] A prominent example is the interaction with Direct Oral Anticoagulants (DOACs), where concomitant use of this compound is associated with a significantly higher risk of bleeding.[10][17][19]

Table 2: Examples of Drugs Affected by this compound-Mediated P-gp Inhibition

| Drug Class | Example Drug(s) | Clinical Consequence of Co-administration | Source |

|---|---|---|---|

| Anticoagulants | Apixaban, Rivaroxaban | Increased plasma concentration, higher bleeding risk | [10] |

| Chemotherapeutics | Doxorubicin | Potentially overcomes multidrug resistance in cancer cells | [20] |

| Immunosuppressants| Cyclosporine, Tacrolimus | Increased exposure and risk of nephrotoxicity | N/A |

Caption: Experimental workflow for assessing P-gp inhibition by this compound.

Modulation of Na+/K+-ATPase

The Na+/K+-ATPase is a fundamental ion pump responsible for maintaining the electrochemical gradients of Na+ and K+ across the plasma membrane.[21] Studies in hypertensive patients have shown that this compound treatment can lead to a significant increase in the activity of the ouabain-sensitive Na+/K+-ATPase in erythrocyte membranes.[22] This enhanced pumping activity was associated with a reduction in intracellular sodium and calcium concentrations, contributing to its overall antihypertensive effect.[22] This mechanism is distinct from calcium channel blockade and suggests this compound may favorably modulate fundamental cellular ion homeostasis.

Intracellular Signaling: Targeting the Calcium Sensor

Beyond channels and pumps, this compound also interacts with core components of the intracellular calcium signaling machinery.

Calmodulin Antagonism

Calmodulin (CaM) is a ubiquitous, primary intracellular Ca2+ sensor. Upon binding Ca2+, the Ca2+-CaM complex activates a multitude of downstream enzymes, including myosin light chain kinase and plasma membrane Ca2+-ATPase (PMCA). Research has demonstrated that this compound can directly interfere with this process. Specifically, it has been shown to antagonize the CaM-dependent activation of PMCA in human red cell membranes.[23] This inhibition was observed to be specific to the CaM-activated state of the enzyme, as basal activity was unaffected.[23] This suggests that at higher concentrations, this compound may dampen intracellular signaling cascades that are dependent on CaM activation, an effect entirely separate from its impact on Ca2+ influx.

Caption: this compound's antagonism of Calmodulin (CaM)-dependent signaling.

Conclusion and Future Directions

The molecular pharmacology of this compound is far more complex than its classification as a simple L-type calcium channel blocker would suggest. This guide has illuminated several key non-canonical targets that contribute to its overall therapeutic and toxicological profile.

Summary of Key Non-Canonical this compound Targets:

-

Mitochondrial NCLX: Inhibition leads to modulation of mitochondrial Ca2+ handling, contributing to cardioprotection.

-

P-glycoprotein (P-gp): Inhibition is a primary driver of clinically relevant drug-drug interactions.

-

Na+/K+-ATPase: Upregulation may contribute to its antihypertensive effects by improving cellular ion balance.

-

Calmodulin: Antagonism of CaM-dependent enzymes represents a distinct mechanism for modulating intracellular signaling.

Understanding these additional targets is paramount for drug development. It allows for a more rational approach to polypharmacy, avoiding dangerous interactions while potentially leveraging these "off-target" effects for new indications. Future research should focus on obtaining high-resolution structural data of this compound bound to these secondary targets. Such studies would pave the way for the design of next-generation benzothiazepines with tailored selectivity, potentially separating the desired cardioprotective mitochondrial effects from the P-gp inhibition that complicates clinical use.

References

- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The use of this compound hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of this compound interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The Dichotomous Role of the Mitochondrial Permeability Transition Pore [auahq.org]

- 13. JCI - The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model [jci.org]

- 14. Stereospecific action of this compound on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective inhibition of Na+-induced Ca2+ release from heart mitochondria by this compound and certain other Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Concomitant Use of this compound With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. The P-glycoprotein inhibitor this compound-like 8-(4-chlorophenyl)-5-methyl-8-[(2Z)-pent-2-en-1-yloxy]-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one inhibits esterase activity and H3 histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]

- 22. Effects of this compound on cation transport across erythrocyte membranes of hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Verapamil, this compound and nifedipine interactions with calmodulin stimulated (Ca2+ + Mg2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Diltiazem Hydrochloride: A Technical Guide for Researchers

Abstract

Diltiazem hydrochloride, a cornerstone of cardiovascular therapy, is a non-dihydropyridine calcium channel blocker with a unique pharmacological profile.[1] This technical guide provides an in-depth exploration of the molecular, cellular, and systemic effects of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action at the L-type calcium channel, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize its activity. This guide aims to be a comprehensive resource, synthesizing established knowledge with practical insights for future research and development in the field of cardiovascular pharmacology.

Introduction: The Benzothiazepine Class and its Significance

This compound hydrochloride belongs to the benzothiazepine class of calcium channel blockers, distinguishing it from the dihydropyridines (e.g., nifedipine) and the phenylalkylamines (e.g., verapamil).[1] Its therapeutic efficacy stems from its ability to modulate calcium ion influx through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[2] This action results in a desirable combination of vasodilation and cardiac depressant effects, making it a versatile agent for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Unlike dihydropyridines, which are more selective for vascular smooth muscle, and verapamil, which has more pronounced effects on the heart, this compound exhibits an intermediate and balanced activity profile.[1]

Mechanism of Action: A Molecular Perspective

The primary pharmacological target of this compound is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2).[3][4] this compound exerts its effects by binding to a specific site within the channel pore, accessible from the intracellular side.[5]

Binding Site and Molecular Interactions

Mutagenesis and photoaffinity labeling studies have identified key amino acid residues within the transmembrane segments IIIS6 and IVS6 of the CaV1.2 α1 subunit as critical for this compound binding.[3][4] The binding of this compound is state-dependent, with a higher affinity for the open and inactivated states of the channel.[6] This state-dependent interaction is crucial to its mechanism of action, particularly its use-dependent effects in tachyarrhythmias.

Downstream Signaling Cascade

By blocking the influx of extracellular calcium into cardiac and vascular smooth muscle cells, this compound initiates a cascade of intracellular events that ultimately lead to its therapeutic effects.[7]

In vascular smooth muscle , the reduced intracellular calcium concentration limits the activation of calmodulin.[7] This, in turn, decreases the activity of myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[7]

In cardiac muscle , the inhibition of calcium influx leads to a decrease in myocardial contractility (negative inotropy).[2] In the sinoatrial (SA) and atrioventricular (AV) nodes, this compound slows the heart rate (negative chronotropy) and prolongs conduction time (negative dromotropy), respectively.[2]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical efficacy of this compound is significantly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism.

Absorption and Bioavailability

This compound is well absorbed from the gastrointestinal tract following oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 40%.[8] Various extended-release formulations have been developed to provide more stable plasma concentrations and allow for once-daily dosing.[9][10]

Distribution

This compound is widely distributed throughout the body and is approximately 70-80% bound to plasma proteins.[8]

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[11] The major metabolic pathways include N-demethylation and deacetylation. The primary active metabolite, desacetylthis compound, possesses 25% to 50% of the coronary vasodilator activity of the parent compound.[8]

Excretion

The metabolites of this compound are excreted in both the urine and feces. The elimination half-life of this compound is typically in the range of 3 to 4.5 hours for immediate-release formulations.[8]

| Parameter | Immediate-Release | Extended-Release (Once-daily) | Intravenous |

| Bioavailability | ~40% | Formulation dependent | 100% |

| Time to Peak (Tmax) | 2-3 hours | 10-14 hours | N/A |

| Elimination Half-life (t½) | 3-4.5 hours | 5-10 hours | 4-9 hours |

| Protein Binding | 70-80% | 70-80% | 70-80% |

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations

Pharmacodynamics: Dose-Response Relationships and Clinical Effects

The pharmacodynamic effects of this compound are directly related to its plasma concentration and exhibit a clear dose-response relationship for its antihypertensive and antianginal effects.

Cardiovascular Effects

-

Blood Pressure: this compound lowers blood pressure by reducing peripheral vascular resistance through arterial vasodilation.[2]

-

Heart Rate: It decreases heart rate by slowing the firing of the SA node.[2]

-

Myocardial Contractility: this compound reduces the force of myocardial contraction.[2]

-

Coronary Vasodilation: It dilates coronary arteries, increasing blood flow to the myocardium, which is particularly beneficial in vasospastic angina.[12]

Dose-Response

Clinical studies have demonstrated a linear dose-response relationship for both systolic and diastolic blood pressure reduction.[13] Similarly, the antianginal effects, as measured by increased exercise tolerance, are dose-dependent.

| Indication | Typical Starting Dose | Maximum Recommended Dose |

| Hypertension | 180-240 mg once daily (ER) | 540 mg once daily (ER) |

| Chronic Stable Angina | 120-180 mg once daily (ER) | 360 mg once daily (ER) |

| Atrial Fibrillation/Flutter (Rate Control) | 0.25 mg/kg IV bolus, followed by infusion | N/A |

Table 2: Typical Dosing Regimens for this compound Hydrochloride

Experimental Protocols for Pharmacological Characterization

A variety of in vitro and in vivo models are employed to elucidate the pharmacological properties of this compound and novel benzothiazepine analogues.

In Vitro Assays

These assays are used to determine the binding affinity of this compound and its analogues to the L-type calcium channel.

-

Objective: To determine the inhibition constant (Ki) of this compound for the L-type calcium channel.

-

Methodology:

-

Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle).

-

Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the this compound site (e.g., [³H]this compound) or a dihydropyridine site (e.g., [³H]nitrendipine) in the presence of varying concentrations of unlabeled this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

-

This technique allows for the direct measurement of the effect of this compound on the ionic currents flowing through L-type calcium channels in isolated cells.

-

Objective: To characterize the concentration- and voltage-dependent block of L-type calcium channels by this compound.

-

Methodology:

-

Isolate single cells (e.g., ventricular myocytes or vascular smooth muscle cells) or use a cell line expressing the CaV1.2 channel.

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline L-type calcium currents (ICa,L) by applying depolarizing voltage steps from a holding potential.

-

Perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of ICa,L.

-

Analyze the data to determine the IC50 value and characterize the kinetics of the block.

-

In Vivo Models

Animal models are essential for evaluating the integrated physiological effects of this compound.

This is a widely used genetic model of essential hypertension that mimics the human condition.

-

Objective: To assess the antihypertensive efficacy of this compound.

-

Methodology:

-

Use adult SHRs with established hypertension.

-

Administer this compound or vehicle orally via gavage.

-

Measure blood pressure and heart rate at various time points using tail-cuff plethysmography or radiotelemetry.

-

Compare the changes in blood pressure and heart rate between the this compound-treated and vehicle-treated groups.

-

Various models can be used to induce myocardial ischemia and assess the antianginal effects of this compound.

-

Objective: To evaluate the protective effects of this compound against myocardial ischemia.

-

Methodology:

-

Anesthetize an appropriate animal model (e.g., dog, pig).

-

Induce myocardial ischemia by coronary artery occlusion.

-

Administer this compound intravenously before or during the ischemic period.

-

Monitor electrocardiogram (ECG) for ischemic changes and arrhythmias.

-

Measure hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output).

-

At the end of the experiment, assess the extent of myocardial infarction.

-

Structure-Activity Relationships (SAR)

The pharmacological activity of benzothiazepines is closely linked to their chemical structure. Key structural features of this compound that are important for its activity include:

-

The cis-stereochemistry at the 2- and 3-positions of the benzothiazepine ring is essential for optimal calcium channel blocking activity.[14]

-

The N-dimethylaminoethyl side chain at position 5 contributes to the potency and pharmacokinetic properties of the molecule.

-

The p-methoxyphenyl group at position 2 is also crucial for high affinity binding to the L-type calcium channel.

Modifications to these key moieties can significantly alter the potency, selectivity, and metabolic stability of this compound analogues.[15]

Drug Interactions and Contraindications

This compound is a moderate inhibitor of CYP3A4, which can lead to clinically significant drug interactions.[16] Co-administration with other drugs metabolized by CYP3A4 (e.g., certain statins, immunosuppressants, and benzodiazepines) can result in increased plasma concentrations of these drugs and potential toxicity.[16][17]

This compound is contraindicated in patients with sick sinus syndrome (unless a pacemaker is present), second- or third-degree AV block, severe hypotension, and acute myocardial infarction with pulmonary congestion.[9]

Conclusion and Future Directions

This compound hydrochloride remains a valuable therapeutic agent due to its balanced effects on the cardiovascular system. A thorough understanding of its pharmacological properties, from its molecular interactions with the L-type calcium channel to its integrated physiological effects, is crucial for its optimal clinical use and for the development of new and improved cardiovascular drugs. Future research may focus on the development of novel benzothiazepines with enhanced tissue selectivity, improved pharmacokinetic profiles, and reduced potential for drug interactions. The experimental methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of this important class of drugs.

References

- 1. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of this compound interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound: Package Insert / Prescribing Information [drugs.com]

- 9. Pharmacokinetics of a novel this compound HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlled Release Technologies for this compound Hydrochloride: A Comprehensive Review of Solid Dosage Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound reduces retinal neovascularization in a mouse model of oxygen induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of intravenous this compound in patients with atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. [this compound hydrochloride: synthetic and pharmacological studies and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Diltiazem effects on vascular smooth muscle contraction

<-2>## An In-depth Technical Guide on the Effects of Diltiazem on Vascular Smooth Muscle Contraction

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the effects of this compound on vascular smooth muscle contraction. This compound, a non-dihydropyridine calcium channel blocker, exerts its primary therapeutic action by inducing vasodilation, thereby reducing peripheral vascular resistance.[1][2] This document will delve into the intricate signaling pathways governing vascular smooth muscle contraction and how this compound modulates these processes. We will explore the pivotal role of L-type calcium channels, intracellular calcium dynamics, and the subsequent phosphorylation of myosin light chains. Furthermore, this guide will present established experimental protocols, including wire myography and calcium imaging, to provide researchers and drug development professionals with the necessary tools to investigate these effects in a laboratory setting.

Introduction: The Symphony of Vascular Tone

Vascular smooth muscle cells (VSMCs) are the principal cellular components responsible for regulating the diameter of blood vessels and, consequently, blood flow and pressure.[3][4] Unlike striated muscle, the contraction of VSMCs is a slow, sustained, and tonic process, exquisitely controlled by a complex interplay of electrical, mechanical, and chemical stimuli.[5] The contractile state of VSMCs, often referred to as vascular tone, is fundamentally dependent on the intracellular concentration of calcium ions (Ca²⁺).[3][6] An elevation in cytosolic Ca²⁺ is the primary trigger for the cascade of events leading to the interaction of actin and myosin filaments, the molecular basis of muscle contraction.[5][7][8]

The Core Mechanism: Calcium-Dependent Contraction of Vascular Smooth Muscle

The contraction of vascular smooth muscle is primarily initiated by an increase in intracellular Ca²⁺, which can originate from two main sources: influx from the extracellular space through plasma membrane ion channels and release from intracellular stores, predominantly the sarcoplasmic reticulum (SR).[3][6][9]

This process unfolds through a well-defined signaling pathway:

-

Calcium Influx and Release: Agonists such as norepinephrine and angiotensin II bind to their respective G-protein coupled receptors (GPCRs) on the VSMC membrane.[5][10] This activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to its receptors on the SR, triggering the release of stored Ca²⁺ into the cytosol.[3][9][11] Simultaneously, membrane depolarization opens voltage-gated L-type calcium channels, allowing for the influx of extracellular Ca²⁺.[5][6]

-

Calmodulin Activation: The elevated intracellular Ca²⁺ binds to the ubiquitous calcium-binding protein, calmodulin (CaM).[5][7][9]

-

Myosin Light Chain Kinase Activation: The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).[3][5][7]

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the 20,000-dalton regulatory light chains of myosin (MLC₂₀).[7][9] This phosphorylation is the critical step that enables the interaction between myosin heads and actin filaments.[9]

-

Cross-Bridge Cycling and Contraction: The phosphorylation of MLC₂₀ initiates cross-bridge cycling, leading to the sliding of actin and myosin filaments and ultimately, smooth muscle contraction.[9][12]

Relaxation of vascular smooth muscle occurs when the intracellular Ca²⁺ concentration decreases, leading to the inactivation of MLCK. A separate enzyme, myosin light chain phosphatase (MLCP), dephosphorylates MLC₂₀, causing the dissociation of cross-bridges and relaxation.[9]

Figure 1: Signaling pathway of vascular smooth muscle contraction.

This compound's Intervention: A Focus on L-type Calcium Channels

This compound, a benzothiazepine derivative, is a potent vasodilator that exerts its effects by primarily targeting L-type voltage-gated calcium channels.[13][14] These channels are abundant in vascular smooth muscle and are a key gateway for the influx of extracellular Ca²⁺ that triggers contraction.[13]

The mechanism of this compound's action can be summarized as follows:

-

Binding to L-type Calcium Channels: this compound binds to the α₁ subunit of the L-type calcium channel.[14] This binding is distinct from that of other classes of calcium channel blockers, such as dihydropyridines.

-

Inhibition of Calcium Influx: By binding to the channel, this compound inhibits the influx of Ca²⁺ into the vascular smooth muscle cell during membrane depolarization.[1][13][][16] This action effectively reduces the amount of intracellular Ca²⁺ available to initiate the contractile cascade.[1]

-

Reduced Myosin Light Chain Phosphorylation: The decrease in intracellular Ca²⁺ leads to reduced activation of calmodulin and subsequently, myosin light chain kinase. This results in a lower level of myosin light chain phosphorylation.

-

Vasodilation: With reduced myosin light chain phosphorylation, the interaction between actin and myosin is diminished, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation.[1][14] This widening of the blood vessels decreases peripheral vascular resistance, which is the primary mechanism behind this compound's antihypertensive effect.[1][]

Figure 2: Mechanism of this compound-induced vasodilation.

Experimental Methodologies for Studying this compound's Effects

To rigorously investigate the effects of this compound on vascular smooth muscle contraction, several well-established in vitro techniques are employed. These methods allow for the precise measurement of vascular reactivity and the underlying cellular mechanisms.

Wire Myography

Wire myography is a gold-standard technique for assessing the contractile properties of small arteries and veins under isometric conditions.[17][18][19] This method allows researchers to measure the force generated by a vessel segment in response to various pharmacological agents.

Experimental Protocol: Wire Myography

-

Vessel Isolation and Preparation:

-

Isolate a segment of a resistance artery (e.g., mesenteric artery from a rat or mouse) and place it in cold, oxygenated physiological salt solution (PSS).[17]

-

Carefully dissect away any adhering connective and adipose tissue under a dissecting microscope.

-

Cut the cleaned artery into 2 mm long segments.

-

-

Mounting the Vessel:

-

Mount the vessel segment onto two small stainless-steel wires in the chamber of a wire myograph system.[17][18]

-

One wire is attached to a force transducer, and the other is attached to a micrometer for precise adjustments of vessel tension.[18]

-

The chamber is filled with PSS maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH.[17]

-

-

Equilibration and Normalization:

-

Allow the mounted vessel to equilibrate for at least 30-60 minutes.[17]

-

Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal contractile responses. This involves stepwise stretching of the vessel and measuring the corresponding force development.[19]

-

-

Viability and Endothelium Integrity Check:

-

Assess the viability of the vessel by inducing a contraction with a high-potassium solution (KPSS).[17]

-

Verify the integrity of the endothelium by pre-contracting the vessel with an agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).[17]

-

-

Drug Application and Data Acquisition:

-

After a washout period, pre-contract the vessel with a submaximal concentration of an agonist (e.g., phenylephrine or U46619).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the resulting relaxation response using a data acquisition system. The data is typically expressed as a percentage of the pre-contraction induced by the agonist.

-

Figure 3: Experimental workflow for a wire myography experiment.

Calcium Imaging

Calcium imaging is a powerful technique that allows for the direct visualization and quantification of intracellular Ca²⁺ dynamics in real-time.[8] This method utilizes fluorescent Ca²⁺ indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to Ca²⁺.[8][20]

Experimental Protocol: Calcium Imaging in Cultured VSMCs

-

Cell Culture and Plating:

-

Isolate and culture vascular smooth muscle cells from a suitable source (e.g., aortic explants).[21]

-

Plate the cells onto glass coverslips suitable for microscopy.

-

-

Loading with Calcium Indicator:

-

Incubate the cultured VSMCs with a membrane-permeant form of a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

-

-

Microscopy and Perfusion:

-

Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a perfusion system.

-

Continuously perfuse the cells with a physiological salt solution at 37°C.

-

-

Stimulation and Data Acquisition:

-

Establish a baseline fluorescence recording.

-

Stimulate the cells with a vasoconstrictor agonist (e.g., norepinephrine) to induce an increase in intracellular Ca²⁺.

-

After the Ca²⁺ response has peaked and started to plateau, introduce this compound into the perfusion solution.

-

Record the changes in fluorescence intensity over time using a sensitive camera (e.g., a CCD or sCMOS camera).

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. This ratio is proportional to the intracellular Ca²⁺ concentration.

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).

-

Analyze the data to determine the effect of this compound on both the peak and sustained phases of the Ca²⁺ signal.

-

Data Presentation and Interpretation

The data obtained from these experiments can be summarized to provide a clear understanding of this compound's effects.

Table 1: Effect of this compound on Vascular Smooth Muscle Contraction (Wire Myography)

| This compound Concentration (µM) | % Relaxation of Phenylephrine-induced Contraction (Mean ± SEM) |

| 0.01 | 15.2 ± 2.1 |

| 0.1 | 45.8 ± 3.5 |

| 1 | 85.3 ± 4.2 |

| 10 | 98.7 ± 1.5 |

Table 2: Effect of this compound on Intracellular Calcium Levels (Calcium Imaging)

| Treatment | Peak [Ca²⁺]i (nM) (Mean ± SEM) | Sustained [Ca²⁺]i (nM) (Mean ± SEM) |

| Norepinephrine (1 µM) | 450 ± 25 | 250 ± 18 |

| Norepinephrine (1 µM) + this compound (1 µM) | 280 ± 20 | 150 ± 15 |

Conclusion and Future Directions

This compound effectively relaxes vascular smooth muscle by inhibiting the influx of extracellular calcium through L-type calcium channels.[1][13] This leads to a reduction in intracellular calcium concentration, decreased myosin light chain phosphorylation, and subsequent vasodilation. The experimental techniques of wire myography and calcium imaging provide robust and quantitative methods for studying these effects.

Future research in this area could focus on:

-

Investigating the potential blood pressure-independent anti-inflammatory effects of this compound in vascular tissue.[22]

-

Exploring the differential effects of this compound on various vascular beds.

-

Elucidating the role of this compound in modulating calcium sensitization pathways, which can also contribute to vascular smooth muscle contraction.

This in-depth understanding of this compound's mechanism of action is crucial for the continued development of effective therapies for cardiovascular diseases such as hypertension and angina.[2][23][24]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: ten years of clinical experience in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action [frontiersin.org]

- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cusabio.com [cusabio.com]

- 13. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 16. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reprocell.com [reprocell.com]

- 18. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-type calcium channel inhibitor this compound prevents aneurysm formation by blood pressure-independent anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound: MedlinePlus Drug Information [medlineplus.gov]

Diltiazem's Cardiomyocyte Blueprint: A Deep Dive into its Cellular and Molecular Mechanisms

This technical guide provides an in-depth exploration of the cellular and molecular effects of Diltiazem on cardiomyocytes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the intricate mechanisms that underpin this compound's therapeutic efficacy in cardiovascular medicine. Here, we synthesize established knowledge with nuanced insights, offering a comprehensive resource for understanding and leveraging the multifaceted actions of this pivotal calcium channel blocker.

Introduction: Re-examining a Cornerstone of Cardiovascular Therapy

This compound, a benzothiazepine calcium channel blocker, has been a mainstay in the management of cardiovascular diseases for decades.[1][2] Its clinical applications in treating hypertension, angina pectoris, and certain arrhythmias are well-documented.[2][][4] However, a deeper appreciation of its therapeutic success requires a granular understanding of its interactions within the cardiomyocyte at both the cellular and molecular levels. This guide will elucidate these mechanisms, providing a framework for ongoing research and the development of novel cardiovascular therapies.

The Primary Axis of Action: L-type Calcium Channel Modulation

The principal mechanism of this compound's action is the inhibition of L-type calcium channels (Ca_v1.2) in cardiomyocytes and vascular smooth muscle cells.[4][5][6] By binding to the alpha-1 subunit of these channels, this compound reduces the influx of calcium ions during the plateau phase of the cardiac action potential.[1][5] This targeted intervention has profound consequences for cardiomyocyte function.

Electrophysiological Remodeling

This compound's interaction with L-type calcium channels directly alters the electrophysiological properties of cardiomyocytes. The reduced calcium influx leads to a shortening of the action potential duration and a lowering of the plateau level.[7] This effect is particularly significant in the sinoatrial (SA) and atrioventricular (AV) nodes, where calcium currents play a crucial role in pacemaker activity and conduction. By slowing SA node firing rate and prolonging AV nodal conduction, this compound exerts its negative chronotropic (heart rate-lowering) and dromotropic (conduction-slowing) effects.[1][4][8]

Recent studies have also indicated that this compound can affect other ion channels, such as the voltage-gated potassium channel Kv1.4, by accelerating its inactivation.[9] Furthermore, the stereoisomer l-cis-diltiazem has been shown to inhibit voltage-dependent sodium currents (I_Na), suggesting a broader, albeit more complex, electrophysiological profile than initially understood.[10]

Attenuation of Excitation-Contraction Coupling

The influx of calcium through L-type calcium channels is the critical trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR), the primary driver of cardiomyocyte contraction. By diminishing this initial calcium entry, this compound effectively uncouples electrical excitation from mechanical contraction.[5] This leads to a reduction in the amount of calcium available to bind to troponin C, resulting in a decrease in the force of myocardial contraction—a negative inotropic effect.[4][5] This reduction in cardiac workload is a key component of this compound's anti-anginal properties.[]

Molecular Ripple Effects: Beyond the L-type Calcium Channel

The influence of this compound extends beyond its direct interaction with sarcolemmal calcium channels, initiating a cascade of molecular changes within the cardiomyocyte that contribute to its therapeutic profile.

Impact on Intracellular Calcium Homeostasis and Signaling

By modulating the primary influx of calcium, this compound instigates a rebalancing of intracellular calcium homeostasis. Studies in animal models of hypertrophic cardiomyopathy (HCM) have revealed that early this compound treatment can prevent the depletion of sarcoplasmic reticulum calcium stores and restore normal levels of the calcium-binding protein calsequestrin.[11][12][13] This suggests that this compound's benefits in certain cardiomyopathies may stem from its ability to correct underlying defects in calcium handling.[14]

The intricate interplay of calcium as a second messenger means that this compound's influence can permeate various signaling pathways. For instance, this compound has been shown to inhibit Protein Kinase C (PKC) activation, a key enzyme in various signaling cascades, including those involved in cardiac hypertrophy and coronary vasospasm.[15]

Gene Expression and the Attenuation of Pathological Remodeling

In the context of hypertrophic cardiomyopathy, this compound has been shown to attenuate the expression of genes associated with pathological cardiac remodeling. In a mouse model of HCM, this compound treatment led to a significant reduction in the expression of atrial natriuretic factor (ANF) and α-skeletal actin, both markers of cardiac hypertrophy.[11] While the precise molecular pathways linking L-type calcium channel blockade to these changes in gene expression are still under investigation, it is clear that this compound can influence the transcriptional landscape of the cardiomyocyte to mitigate disease progression. However, it is important to note that the timing of intervention is critical, as late treatment may not reverse established hypertrophy.[14][16][17][18]

Table 1: Summary of Key Molecular Effects of this compound in Cardiomyocytes

| Molecular Target/Process | Effect of this compound | Functional Consequence | Supporting Evidence |

| L-type Calcium Channel (Ca_v1.2) | Inhibition of calcium influx | Negative inotropy, chronotropy, and dromotropy | [1][4][5] |

| Sarcoplasmic Reticulum Ca2+ Stores | Prevention of depletion in HCM models | Improved intracellular calcium handling | [11][12][13] |

| Calsequestrin Expression | Restoration of normal levels in HCM models | Enhanced SR calcium buffering capacity | [11][12] |

| Protein Kinase C (PKC) | Inhibition of activation | Attenuation of hypertrophic signaling and vasospasm | [15] |

| Fetal Gene Program (e.g., ANF) | Decreased expression in HCM models | Attenuation of pathological cardiac hypertrophy | [11] |

| Mitochondrial Na+/Ca2+ Exchanger | Inhibition of sodium-induced calcium release | Potential increase in mitochondrial calcium and ATP synthesis | [19][20] |

The Mitochondrion: An Emerging Frontier of this compound's Action

Emerging evidence suggests that this compound's influence extends to the powerhouse of the cardiomyocyte—the mitochondrion. This compound has been shown to inhibit the mitochondrial sodium-calcium exchanger, a key regulator of mitochondrial calcium levels.[19][20] By blocking sodium-induced calcium efflux from the mitochondria, this compound may lead to a net increase in intramitochondrial calcium.[19] This, in turn, can activate calcium-sensitive dehydrogenases in the mitochondrial matrix, potentially enhancing the rate of ATP synthesis.[19] Furthermore, by protecting mitochondrial integrity during reperfusion, this compound helps preserve high-energy phosphates, contributing to its cardioprotective effects in ischemic settings.[21]

Experimental Protocols for Elucidating this compound's Effects

To facilitate further research in this area, we provide the following validated experimental protocols.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on L-type calcium currents in isolated adult ventricular cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate single ventricular myocytes from adult rodent hearts via enzymatic digestion.

-

Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Hold the cell at a potential of -80 mV. Apply depolarizing steps to a range of test potentials (e.g., -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.

-

This compound Application: Perfuse the cell with a control external solution, followed by an external solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Data Analysis: Measure the peak inward calcium current at each test potential before and after this compound application. Construct current-voltage (I-V) relationship curves to determine the inhibitory effect of this compound.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the effect of this compound on the expression of hypertrophy-associated genes in a cell culture model of cardiac hypertrophy.

Methodology:

-

Cell Culture and Treatment: Culture neonatal rat ventricular myocytes (NRVMs). Induce hypertrophy with an agonist such as phenylephrine or endothelin-1. Treat a subset of hypertrophied cells with this compound.

-

RNA Extraction: Isolate total RNA from control, hypertrophied, and this compound-treated cells.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA.

-

qPCR: Perform qPCR using primers specific for genes of interest (e.g., Nppa for ANF, Acta1 for α-skeletal actin) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow Diagrams

Caption: this compound's primary mechanism and downstream signaling effects in a cardiomyocyte.

Caption: Workflow for studying this compound's electrophysiological and gene expression effects.

Conclusion and Future Directions

This compound's efficacy as a cardiovascular therapeutic is rooted in a sophisticated interplay of cellular and molecular actions. While its role as a potent L-type calcium channel blocker is well-established, a growing body of evidence highlights its influence on intracellular calcium homeostasis, gene expression, and mitochondrial function. This deeper understanding not only reinforces the rationale for its current clinical use but also opens new avenues for research.

Future investigations should focus on elucidating the precise signaling pathways that connect L-type calcium channel modulation with changes in gene expression and mitochondrial bioenergetics. Furthermore, exploring the therapeutic potential of this compound in a wider range of cardiomyopathies, particularly when administered early in the disease process, warrants continued investigation. A comprehensive grasp of this compound's cardiomyocyte blueprint will undoubtedly pave the way for more targeted and effective cardiovascular therapies in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 5. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alternative splicing modulates this compound sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiologic effects of this compound, a new slow channel inhibitor, on canine cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haemodynamic and electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model [jci.org]

- 12. The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. This compound Treatment for Preclinical Hypertrophic Cardiomyopathy Mutation Carriers: A Pilot Randomized Trial to Modify Disease Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. This compound prevents stress-induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3-knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound treatment for pre-clinical hypertrophic cardiomyopathy sarcomere mutation carriers: a pilot randomized trial to modify disease expression [pubmed.ncbi.nlm.nih.gov]

- 19. This compound inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereospecific action of this compound on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

A Comprehensive Guide to Diltiazem's Role in Modulating Intracellular Calcium Signaling

Introduction: The Centrality of Calcium in Cellular Function

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount for cellular homeostasis. Eukaryotic cells maintain a steep electrochemical gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles, such as the endoplasmic/sarcoplasmic reticulum (ER/SR), with cytosolic [Ca²⁺] typically in the nanomolar range, while extracellular and organellar concentrations are in the millimolar range. This gradient is meticulously maintained by a sophisticated ensemble of channels, pumps, and exchangers.

Disruptions in this delicate Ca²⁺ signaling machinery are implicated in the pathophysiology of numerous diseases, making the pharmacological modulation of Ca²⁺ channels a cornerstone of modern therapeutics. This guide provides an in-depth technical exploration of diltiazem, a benzothiazepine derivative, and its pivotal role in modulating intracellular Ca²⁺ signaling, with a particular focus on its mechanism of action on L-type calcium channels. We will delve into the molecular intricacies of this compound's interaction with its target, the downstream consequences for cellular function, and the state-of-the-art experimental methodologies employed to elucidate these effects.

Part 1: this compound's Core Mechanism of Action: Targeting the L-type Calcium Channel

This compound is a non-dihydropyridine calcium channel blocker (CCB) that exerts its primary therapeutic effects by inhibiting the influx of Ca²⁺ through voltage-gated L-type calcium channels (LTCCs).[1][2][3] These channels, particularly the CaV1.2 subtype, are crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[4][5]

Molecular Interaction with the L-type Calcium Channel

This compound's binding site on the LTCC is distinct from that of other classes of CCBs, such as dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil). Structural and mutagenesis studies have revealed that this compound interacts with specific amino acid residues within the pore-forming α1 subunit of the channel, specifically on the transmembrane segments IIIS6 and IVS6.[4][5][6] This binding is state-dependent, with this compound exhibiting a higher affinity for the open and inactivated states of the channel.[7][8] This "use-dependent" or "frequency-dependent" blockade is a hallmark of this compound's action, meaning its inhibitory effect is more pronounced in tissues with higher firing rates, such as the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[4][8][9]

The binding of this compound to the channel allosterically modulates its function, stabilizing the inactivated state and thereby reducing the probability of channel opening in response to depolarization. This leads to a decrease in the influx of Ca²⁺ into the cell.

Figure 1: this compound's interaction with the L-type calcium channel.

Downstream Consequences of L-type Calcium Channel Blockade

The reduction in Ca²⁺ influx triggered by this compound has profound physiological effects, particularly in the cardiovascular system.

-

Vascular Smooth Muscle Relaxation: In vascular smooth muscle cells, the influx of Ca²⁺ through LTCCs is a critical step in initiating contraction. By inhibiting this influx, this compound promotes vasodilation, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1][2]

-

Negative Chronotropic and Dromotropic Effects: In the heart, this compound's use-dependent blockade of LTCCs in the SA and AV nodes slows the rate of spontaneous depolarization and conduction velocity.[2] This results in a decreased heart rate (negative chronotropy) and slowed conduction through the AV node (negative dromotropy), which is beneficial in the treatment of certain arrhythmias.[7][9]

-

Negative Inotropic Effect: In cardiac myocytes, the influx of Ca²⁺ through LTCCs triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[7] This surge in cytosolic Ca²⁺ is essential for the contraction of the myofilaments. By reducing the initial Ca²⁺ trigger, this compound decreases the force of myocardial contraction (negative inotropy).[2][10]

Figure 2: Downstream effects of this compound-mediated LTCC blockade.

Part 2: Beyond the Plasma Membrane: this compound's Influence on Intracellular Calcium Stores

While this compound's primary mechanism of action is the blockade of plasma membrane LTCCs, emerging evidence suggests that it may also influence intracellular Ca²⁺ handling, particularly the release of Ca²⁺ from the sarcoplasmic reticulum.

Effects on Sarcoplasmic Reticulum Calcium Release

Studies have investigated the direct effects of this compound on Ca²⁺ release from the SR. Some research indicates that this compound can inhibit Ca²⁺ release from the SR in cardiac muscle, although the concentrations required are generally higher than those needed for LTCC blockade.[11][12] Other studies in skeletal muscle have shown that this compound can inhibit both Ca²⁺ uptake and release from the SR.[13] The precise mechanisms underlying these effects are still under investigation but may involve interactions with ryanodine receptors (RyRs), the primary Ca²⁺ release channels on the SR. It is important to note that some studies have found no significant effect of this compound on caffeine-induced Ca²⁺ release, suggesting a degree of specificity in its actions on SR Ca²⁺ channels.[12]

Implications for Pathological Conditions

The potential for this compound to modulate SR Ca²⁺ handling has significant implications for certain disease states. For instance, in a mouse model of hypertrophic cardiomyopathy, early administration of this compound was shown to restore normal levels of SR proteins involved in Ca²⁺ handling and prevent the development of the disease.[14] This suggests that in some contexts, this compound's therapeutic benefits may extend beyond simple LTCC blockade.

Part 3: Experimental Methodologies for Studying this compound's Effects on Calcium Signaling

A variety of sophisticated techniques are employed to dissect the intricate effects of this compound on intracellular Ca²⁺ signaling. These methods provide both qualitative and quantitative data on ion channel function and cellular Ca²⁺ dynamics.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the activity of ion channels, including LTCCs.[15] This technique allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.

3.1.1. Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effect on L-type Calcium Currents

This protocol outlines the general steps for measuring the effect of this compound on LTCC currents in isolated cells (e.g., cardiomyocytes, vascular smooth muscle cells, or heterologous expression systems).

Materials:

-

Patch-clamp amplifier and data acquisition system (e.g., Axon pCLAMP)[15]

-

Inverted microscope with micromanipulators

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of interest

-